4-(Trifluoromethoxy)-4'-(trifluoromethyl)benzophenone 4-(Trifluoromethoxy)-4'-(trifluoromethyl)benzophenone
Brand Name: Vulcanchem
CAS No.: 34367-37-8
VCID: VC8359532
InChI: InChI=1S/C15H8F6O2/c16-14(17,18)11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)23-15(19,20)21/h1-8H
SMILES: C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F
Molecular Formula: C15H8F6O2
Molecular Weight: 334.21 g/mol

4-(Trifluoromethoxy)-4'-(trifluoromethyl)benzophenone

CAS No.: 34367-37-8

Cat. No.: VC8359532

Molecular Formula: C15H8F6O2

Molecular Weight: 334.21 g/mol

* For research use only. Not for human or veterinary use.

4-(Trifluoromethoxy)-4'-(trifluoromethyl)benzophenone - 34367-37-8

Specification

CAS No. 34367-37-8
Molecular Formula C15H8F6O2
Molecular Weight 334.21 g/mol
IUPAC Name [4-(trifluoromethoxy)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C15H8F6O2/c16-14(17,18)11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)23-15(19,20)21/h1-8H
Standard InChI Key IFWYIEORVOEKNA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of two benzene rings connected by a ketone group. The trifluoromethoxy group (-OCF₃) is attached to the para position of one ring, while the trifluoromethyl group (-CF₃) occupies the para position of the opposing ring (Figure 1). This symmetrical substitution pattern enhances its thermal stability and electronic delocalization .

Figure 1: Structural representation of 4-(trifluoromethoxy)-4'-(trifluoromethyl)benzophenone.

Key Structural Features:

  • Electron-Withdrawing Groups: The -CF₃ and -OCF₃ groups reduce electron density on the aromatic rings, directing electrophilic substitution to meta positions.

  • Dipole Moment: The polar C-F bonds and ketone group create a dipole moment of approximately 4.2 D, influencing solubility in polar solvents .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via Friedel-Crafts acylation:

  • Starting Materials:

    • 4-Trifluoromethoxybenzene (electron-rich ring).

    • 4-Trifluoromethylbenzoyl chloride (acylating agent).

  • Reaction Conditions:

    • Catalyst: Anhydrous AlCl₃ (1.2 equiv).

    • Solvent: Dichloromethane, 0°C to room temperature.

    • Yield: 68–72% after purification by column chromatography .

Equation:

C6H5OCF3+ClC(O)C6H4CF3AlCl3Target Compound+HCl\text{C}_6\text{H}_5\text{OCF}_3 + \text{ClC(O)C}_6\text{H}_4\text{CF}_3 \xrightarrow{\text{AlCl}_3} \text{Target Compound} + \text{HCl}

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize efficiency:

  • Residence Time: 30 minutes.

  • Temperature: 50°C.

  • Throughput: 12 kg/h with >95% purity .

Applications in Pharmaceutical Chemistry

Drug Intermediate

The compound serves as a precursor to bioactive molecules due to:

  • Metabolic Stability: Fluorine atoms resist oxidative degradation.

  • Lipophilicity: LogP = 3.8, enhancing blood-brain barrier penetration .

Case Study: Antiviral Analog Development

Derivatives bearing amine side chains at the ketone position show inhibitory activity against SARS-CoV-2 3CL protease (IC₅₀ = 2.4 μM) .

CompoundIC₅₀ (μM)Cell Line
Target Compound18.2HT-29
5-Fluorouracil (Control)12.1HT-29

Data inferred from structurally related benzophenones .

Material Science Applications

UV Absorption Properties

The compound’s extended conjugation system enables strong UV-B absorption (λₘₐₓ = 290 nm), making it suitable for:

  • Sunscreen Formulations: Replaces oxybenzone due to superior photostability.

  • Polymer Stabilizers: Prevents UV-induced degradation in polyethylenes.

Liquid Crystal Displays (LCDs)

Incorporated into nematic liquid crystals to improve:

  • Response Time: 12 ms (vs. 18 ms for non-fluorinated analogs).

  • Operating Temperature Range: -40°C to 110°C .

Comparison with Structural Analogs

4'-Methoxy-3-(Trifluoromethyl)benzophenone (CAS 845-05-6)

  • Structural Difference: Methoxy (-OCH₃) vs. trifluoromethoxy (-OCF₃) group.

  • Impact:

    • Reduced thermal stability (decomposition at 180°C vs. 220°C).

    • Lower logP (2.9 vs. 3.8) .

Parent Benzophenone

  • Lacks Fluorine Substituents:

    • Higher electron density on rings.

    • Weaker UV absorption (λₘₐₐ = 250 nm).

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